Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230428
InChI: InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

CAS No.:

Cat. No.: VC18230428

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate
Standard InChI InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3
Standard InChI Key FSKGYZFXMGVRNK-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC=C1C(C(=O)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate is defined by its IUPAC name, which reflects the ethyl group at the 1-position of the imidazole ring, the amino group at the 2-position, and the methyl ester at the acetamide side chain. Key structural attributes include:

PropertyValueSource
Molecular FormulaC11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight223.27 g/mol
CAS Number2228118-78-1
SMILES NotationCCOC(=O)C(C1=CN=CN1CC)NDerived from

The imidazole ring contributes to the compound’s aromaticity and hydrogen-bonding capabilities, while the ethyl and methyl groups influence its lipophilicity and steric interactions.

Spectral Characterization

While direct spectral data for this compound is limited in the provided sources, analogous imidazole derivatives offer insights. For example, ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate exhibits 1H^1\text{H} NMR signals at δ 3.67 (s, 3H, imidazole-CH3_3) and δ 3.79 (s, 3H, ester-CH3_3) , suggesting similar patterns for the methyl and ethyl variants. Infrared spectroscopy of related compounds shows characteristic peaks for amide C=O stretches (~1700 cm1^{-1}) and N-H bends (~3400 cm1^{-1}) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate involves multi-step reactions, often leveraging nucleophilic substitutions and esterifications. A representative pathway, inferred from patent literature , includes:

  • Imidazole Ring Formation:

    • Condensation of sarcosine ethyl ester hydrochloride with methyl formate in the presence of sodium hydride, followed by cyclization with cyanamide under acidic conditions, yields a 1-substituted imidazole intermediate .

  • Nitration and Reduction:

    • Nitration of the amino-imidazole intermediate using sodium nitrite in acetic acid introduces a nitro group, which is subsequently reduced to an amino group under controlled conditions .

  • Esterification and Functionalization:

    • Reaction with phosphorus oxychloride and 2-bromoethylamine hydrobromide introduces the phosphoramidate group, though this step may vary depending on the target derivative .

Example Synthesis (Adapted from ):

  • Step 1: 1-Ethyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester is synthesized via nucleophilic substitution of ethyl chloroacetate with 1-ethylimidazole-5-amine.

  • Step 2: The amino group is protected, and the ester moiety is hydrolyzed to the carboxylic acid.

  • Step 3: Reductive amination or coupling reactions introduce additional functional groups.

Yields for analogous reactions range from 33% to 73%, depending on purification methods .

Optimization Challenges

  • Temperature Sensitivity: Reactions often require low temperatures (−30°C to 0°C) to prevent side reactions, particularly during phosphoramidate formation .

  • Purification Complexity: Silica gel chromatography and recrystallization are critical for isolating the pure compound, as evidenced by the 35% final yield in one protocol .

Physicochemical Properties

Stability and Solubility

While specific data for this compound is scarce, its structural analogs exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) but limited solubility in water .

  • Thermal Stability: Decomposition above 200°C, consistent with imidazole derivatives .

Comparative Analysis

PropertyMethyl DerivativeEthyl Analog
Molecular Weight223.27 g/mol183.21 g/mol
Boiling PointNot AvailableNot Available
Key Functional GroupsMethyl ester, ethylimidazoleEthyl ester, methylimidazole

Applications in Pharmaceutical Research

Biological Activity

Imidazole derivatives are renowned for their pharmacological potential:

  • Enzyme Inhibition: The amino and ester groups may interact with enzymatic active sites, as seen in related compounds targeting nitroreductases .

  • Prodrug Development: Structural similarities to Avramide (a nitroimidazole-based prodrug) suggest potential use in hypoxia-activated cancer therapies .

Case Study: Anticancer Prodrugs

In the synthesis of Avramide, nitroimidazole derivatives undergo bioreduction in hypoxic tumor environments, releasing cytotoxic agents . Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate could serve as a precursor in such pathways, leveraging its amino group for further functionalization.

Future Directions

Synthetic Improvements

  • Catalytic Methods: Exploring palladium-catalyzed couplings or enzymatic esterifications could enhance yield and selectivity.

  • Green Chemistry: Solvent-free reactions or microwave-assisted synthesis may reduce environmental impact .

Pharmacological Exploration

  • Structure-Activity Relationships (SAR): Modifying the ethyl or methyl groups could optimize bioavailability or target affinity.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in model organisms is critical for therapeutic development.

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